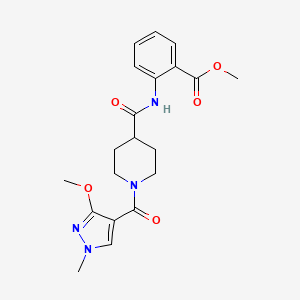
methyl 2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)benzoate” is a complex organic compound. It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazole core and various functional groups attached. The pyrazole core is a five-membered ring with two nitrogen atoms and three carbon atoms . Further analysis would require more specific information or computational tools.Chemical Reactions Analysis
Pyrazole compounds are known to participate in a variety of chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “this compound” are not detailed in the available resources.Aplicaciones Científicas De Investigación
Molecular Interaction Studies
Research on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has provided insights into the molecular interactions with cannabinoid receptors. These studies involve conformational analysis and development of pharmacophore models, highlighting the potential of such compounds in understanding receptor-ligand interactions and the design of receptor-specific drugs (Shim et al., 2002).
Medical Imaging Tracers
Compounds with structural similarities, specifically methoxy and fluorine analogs substituted on certain molecular chains, have been synthesized for their potential as tracers in medical imaging. Their binding affinity for cannabinoid receptors suggests their utility in developing positron emission tomography (PET) ligands for imaging cerebral cannabinoid receptors, demonstrating their application in neuroscience and diagnostic imaging (Tobiishi et al., 2007).
Synthesis of Heterocyclic Systems
The utilization of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in the synthesis of various heterocyclic systems, such as pyrido-[1,2-a]pyrimidin-4-ones, showcases the role of these compounds in expanding the toolkit for organic synthesis. This research area opens pathways for the creation of novel compounds with potential pharmaceutical applications (Selič et al., 1997).
Antimicrobial Activity
Research into thiazolo[3, 2]pyridines containing pyrazolyl moieties derived from similar compounds has explored their antimicrobial activities. This demonstrates the application of such compounds in the development of new antimicrobial agents, which is crucial in addressing the challenge of antibiotic resistance (El-Emary et al., 2005).
Polymer Synthesis
Compounds with related structures have been utilized in the synthesis of hyperbranched aromatic polyamides, illustrating the application of these materials in developing new polymers with potential uses in various industrial applications, from coatings to advanced composite materials (Yang et al., 1999).
Direcciones Futuras
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, the future directions for “methyl 2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)benzoate” could involve further exploration of its potential applications in these fields.
Mecanismo De Acción
Mode of Action
The presence of a methoxy group and a pyrazole ring in its structure suggests that it might interact with its targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways due to its complex structure. Without knowledge of its specific targets, it’s challenging to predict the exact pathways it might influence .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. Its bioavailability, half-life, metabolism, and excretion would need to be determined through experimental studies .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its complex structure, it could potentially have multiple effects depending on its targets and the biochemical pathways it influences .
Propiedades
IUPAC Name |
methyl 2-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-23-12-15(18(22-23)28-2)19(26)24-10-8-13(9-11-24)17(25)21-16-7-5-4-6-14(16)20(27)29-3/h4-7,12-13H,8-11H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGRTLPQIHECRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxybenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2863564.png)
![5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2863565.png)




![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2863572.png)
![1-(3-Chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea](/img/structure/B2863575.png)

![(4E,10R)-10-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2863578.png)
![Methyl 4-(2-((2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2863579.png)
![N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2863582.png)
![(2S,4Ar,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2863583.png)
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2863584.png)